molecular formula C13H13BrN4O B10788917 Aminopyridine 2

Aminopyridine 2

Cat. No.: B10788917
M. Wt: 321.17 g/mol
InChI Key: NNDXEGUWCFIHTD-UHFFFAOYSA-N
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Preparation Methods

2-Aminopyridine can be synthesized through several methods. . Industrial production often employs similar synthetic routes, ensuring high yield and purity.

Chemical Reactions Analysis

2-Aminopyridine undergoes various chemical reactions, including:

Mechanism of Action

2-Aminopyridine exerts its effects by blocking potassium channel efflux in nerve terminals, increasing the duration of action potentials. This allows calcium channels to remain open longer, enhancing acetylcholine release and stimulating muscle activity . This mechanism is particularly beneficial in treating conditions like multiple sclerosis .

Comparison with Similar Compounds

2-Aminopyridine is unique among its isomers due to its specific structure and reactivity. Similar compounds include:

Properties

Molecular Formula

C13H13BrN4O

Molecular Weight

321.17 g/mol

IUPAC Name

1-[(6-aminopyridin-3-yl)methyl]-3-(4-bromophenyl)urea

InChI

InChI=1S/C13H13BrN4O/c14-10-2-4-11(5-3-10)18-13(19)17-8-9-1-6-12(15)16-7-9/h1-7H,8H2,(H2,15,16)(H2,17,18,19)

InChI Key

NNDXEGUWCFIHTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCC2=CN=C(C=C2)N)Br

Origin of Product

United States

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